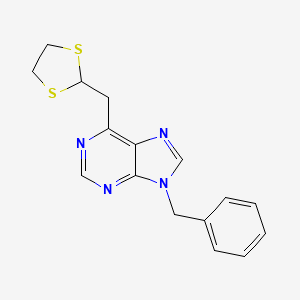
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is a complex organic compound that features a purine base attached to a benzyl group and a 1,3-dithiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine typically involves the reaction of a purine derivative with a benzyl halide and a 1,3-dithiolane precursor. One common method involves the use of 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the 1,3-dithiolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiolane ring, yielding a simpler purine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine has several scientific research applications:
Biology: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Industry: It may be used in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine base can also interact with nucleic acids, potentially disrupting DNA and RNA functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring but have different substituents, leading to varied biological activities.
N-Alkyl-1,3-oxathiolan-2-imines: These compounds have a similar ring structure but include nitrogen, which affects their reactivity and applications.
Uniqueness
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is unique due to its combination of a purine base, benzyl group, and dithiolane ring. This combination imparts specific chemical reactivity and potential biological activity that is not found in other similar compounds.
Eigenschaften
CAS-Nummer |
920503-71-5 |
|---|---|
Molekularformel |
C16H16N4S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
9-benzyl-6-(1,3-dithiolan-2-ylmethyl)purine |
InChI |
InChI=1S/C16H16N4S2/c1-2-4-12(5-3-1)9-20-11-19-15-13(17-10-18-16(15)20)8-14-21-6-7-22-14/h1-5,10-11,14H,6-9H2 |
InChI-Schlüssel |
QAOBWOHWHRMLTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

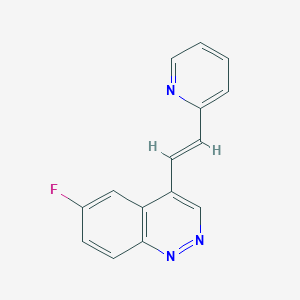
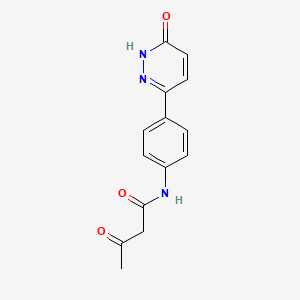
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
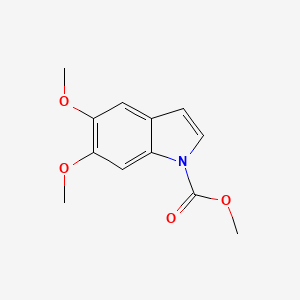

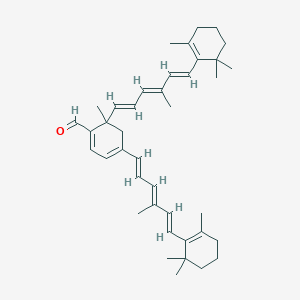

![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
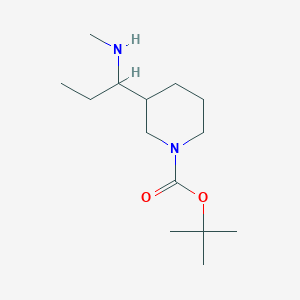

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
